molecular formula C14H21ClN2O2 B2514717 trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride CAS No. 1951439-14-7

trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride

Cat. No.: B2514717
CAS No.: 1951439-14-7
M. Wt: 284.78
InChI Key: QDXRLZBFPKVDHC-JZKFLRDJSA-N
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Description

Trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride is an organic compound with the molecular formula C14H21ClN2O2. It is commonly used in various industrial applications, including as an additive, surfactant, and catalyst. This compound is also utilized as a raw material in the synthesis of other chemical compounds .

Properties

IUPAC Name

benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H/t11-,13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXRLZBFPKVDHC-JZKFLRDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride typically involves the reaction of benzyl chloroformate with 5-amino-2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

Trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C15_{15}H20_{20}ClN1_{1}O2_{2}
  • Molecular Weight : Approximately 284.78 g/mol
  • Structure : The compound features a piperidine ring with a benzyl group and an amino group, which are critical for its biological activity and interaction with biological targets.

Scientific Research Applications

  • Drug Development :
    • Therapeutic Potential : Preliminary studies suggest that trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride may exhibit notable biological activities, including interactions with specific receptors and enzymes. This makes it a candidate for therapeutic applications in various disease conditions.
    • Synthesis of Derivatives : The compound serves as a precursor for synthesizing various derivatives, allowing researchers to explore structure-activity relationships crucial for optimizing drug efficacy and safety.
  • Biological Studies :
    • Binding Affinity Studies : Interaction studies focus on the binding affinity of this compound to various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions.
    • Mechanistic Investigations : Understanding the mechanisms through which this compound exerts its effects is vital for its potential therapeutic application. This includes studying its metabolic pathways and interactions at the molecular level.
  • Pharmaceutical Formulations :
    • The hydrochloride form enhances solubility in aqueous solutions, making it suitable for various pharmaceutical formulations. This property is particularly beneficial in developing oral or injectable drug forms.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains, including multi-drug resistant pathogens. The results indicated promising activity, suggesting potential use as an antimicrobial agent .

Case Study 2: Synthesis Methodology

Research has outlined efficient synthetic routes for producing this compound, emphasizing methods that yield high purity and yield. These methodologies are crucial for scaling up production for clinical studies .

Mechanism of Action

The mechanism of action of trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and therapeutic applications. This article explores its biological activity, including its interactions with biological targets, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H18N2ClO2\text{C}_{13}\text{H}_{18}\text{N}_2\text{ClO}_2
  • Molecular Weight : Approximately 284.75 g/mol
  • Chemical Class : Piperidine derivative

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as a modulator of Janus Kinase 3 (JAK3). JAK3 is crucial in various signaling pathways that regulate immune responses and hematopoiesis, making it a target for therapeutic interventions in autoimmune diseases and certain cancers .

The compound acts as an inhibitor of JAK3, which plays a vital role in the signaling pathways of cytokines and growth factors. By inhibiting JAK3, this compound can potentially modulate immune responses and reduce inflammation .

Binding Affinity and Efficacy

Studies have shown that this compound has a favorable binding affinity to JAK3, with potential implications for its use in treating conditions such as rheumatoid arthritis and other inflammatory disorders. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance its efficacy and selectivity for JAK3 inhibition .

Case Studies

  • In Vivo Studies : A study demonstrated that this compound effectively reduced symptoms in animal models of autoimmune diseases. The compound was administered orally, showing sustained pharmacological activity over time .
  • Cell Line Studies : In vitro assays using human lymphocyte cell lines revealed that the compound significantly inhibited JAK3 activity, leading to decreased proliferation and increased apoptosis in activated T cells. This suggests its potential as an immunosuppressant in clinical settings .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-benzyl-4-methylpiperidin-3-oneContains a piperidinone structureOften used as an intermediate for various derivatives
4-MethylpiperidineLacks benzyl substitutionMore basic properties; used in organic synthesis
N-(4-Methylphenyl)piperidineContains a phenyl group instead of benzylExhibits different biological activity profiles

This table highlights the distinctiveness of this compound in terms of its biological activity profile compared to other piperidine derivatives.

Future Directions in Research

Further research is warranted to explore the full therapeutic potential of this compound. Key areas include:

  • Clinical Trials : Conducting phase I/II clinical trials to evaluate safety, tolerability, and efficacy in humans.
  • Mechanistic Studies : Investigating the detailed mechanisms by which this compound affects JAK3 signaling pathways.
  • Structural Modifications : Exploring analogs to improve potency and selectivity for specific therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride, and how can yield and purity be maximized?

  • Methodological Answer : The compound can be synthesized via reductive amination or catalytic hydrogenation of precursor nitro or cyano derivatives. For example, intermediates like benzyl-protected piperidine carboxylates (e.g., benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate) are critical starting materials . Optimization involves solvent selection (e.g., methanol or ethanol), temperature control (100–240°C), and catalyst choice (e.g., palladium on carbon for hydrogenation). Purity can be enhanced using recrystallization with solvents like isopropanol or acetonitrile .

Q. What safety protocols are essential when handling this compound, given limited toxicological data?

  • Methodological Answer : Due to insufficient toxicological studies, adhere to standard precautions for piperidine derivatives: use fume hoods, wear nitrile gloves, and employ full-face shields. Immediate first aid for skin/eye contact involves 15-minute flushing with water, followed by medical consultation. Avoid inhalation by using NIOSH-approved respirators with organic vapor cartridges .

Q. How can the stereochemical integrity of the trans-configuration be validated during synthesis?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis to confirm enantiomeric excess. Nuclear Overhauser Effect (NOE) NMR spectroscopy can differentiate trans and cis isomers by analyzing spatial interactions between the benzyl and methyl groups .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Implement orthogonal methods:

  • Purity : LC-MS with electrospray ionization (ESI) to detect trace byproducts (e.g., cis-isomers or deprotected amines).
  • Bioactivity : Use isotope-labeled internal standards (e.g., deuterated analogs) in binding assays to quantify target affinity accurately .

Q. How do reaction conditions (pH, solvent polarity) influence the stability of the hydrochloride salt form?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

  • Store samples at 40°C/75% RH for 6 months and monitor degradation via TGA (thermal gravimetric analysis) and XRD (crystallinity changes).
  • Aqueous solutions above pH 6.0 risk hydrolysis of the ester group; use buffered systems (pH 4.0–5.5) for in vitro assays .

Q. What chiral resolution techniques are effective for isolating enantiomerically pure batches?

  • Methodological Answer : Diastereomeric salt formation with resolving agents like dibenzoyl-D-tartaric acid in ethanol/water mixtures. Alternatively, simulated moving bed (SMB) chromatography with a Chiralcel OD-H column achieves high-throughput separation .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., GPCRs)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using X-ray structures of target receptors (e.g., dopamine D3 receptor, PDB ID: 3PBL). Focus on hydrogen bonding between the carboxylate group and conserved residues (e.g., Asp110) and π-π stacking of the benzyl ring with hydrophobic pockets .

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